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molecular formula C16H21N3O2S B8399304 Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No. B8399304
M. Wt: 319.4 g/mol
InChI Key: PCKPBEJWJNGRQT-UHFFFAOYSA-N
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Patent
US08703941B2

Procedure details

A mixture of 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylic acid (950 mg, 3.26 mmol, 1.00 equiv), 1H-1,2,3-benzotriazol-1-ol (586 mg, 4.34 mmol, 1.33 equiv), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (834 mg, 4.34 mmol, 1.33 equiv), amine hydrochloride (307 mg, 5.74 mmol, 1.76 equiv) and triethylamine (876 mg, 8.66 mmol, 2.66 equiv) in N,N-dimethylformamide (15 mL) was stirred for 12 h at 30° C. The reaction was then quenched by the addition of 30 mL of water. The resulting solution was extracted with 2×20 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×50 mL of brine. The resulting mixture was concentrated under vacuum. The crude product was purified by preparative HPLC (211-Waters 2767-2(HPLC-08)) under the following conditions: column: Xbridge Prep C,8, 5 um, 19*150 mm; mobile phase: water with 50 mmol ammonium bicarbonate and acetonitrile (10.0% acetonitrile up to 22.0% in 2 min, up to 32.0% in 10 min, up to 100.0% in 1 min, down to 10.0% in 1 min); detector: UV 220 nm. Purification afforded 167.4 mg (18%) of Compound I-177 as a white solid. 1H NMR: (400 MHz, CDCl3) δ 8.45 (1H, s), 6.95 (1H, s), 5.48-5.53 (1H, d), 4.54-4.57 (2H, d), 3.18-3.24 (2H, t), 2.89-2.92 (2H, q), 2.49-2.55 (1H, m), 2.03-2.05 (2H, m), 1.84-1.94 (2H, m), 1.35-1.38 (3H, t). MS: m/z 291 (M+H)+.
Name
ammonium bicarbonate
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
586 mg
Type
reactant
Reaction Step Two
Quantity
834 mg
Type
reactant
Reaction Step Two
[Compound]
Name
amine hydrochloride
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
876 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:20][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2].N1(O)[C:25]2C=CC=C[C:24]=2N=N1.Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C.C(=O)(O)[O-].[NH4+]>CN(C)C=O.C(#N)C.O>[CH2:1]([C:3]1[S:20][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:24][CH3:25])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
ammonium bicarbonate
Quantity
50 mmol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)O)S1
Name
Quantity
586 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)O
Name
Quantity
834 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
amine hydrochloride
Quantity
307 mg
Type
reactant
Smiles
Name
Quantity
876 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred for 12 h at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 30 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×20 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1×50 mL of brine
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (211-Waters 2767-2(HPLC-08)) under the following conditions
WAIT
Type
WAIT
Details
up to 32.0% in 10 min
Duration
10 min
WAIT
Type
WAIT
Details
up to 100.0% in 1 min
Duration
1 min
WAIT
Type
WAIT
Details
down to 10.0% in 1 min)
Duration
1 min
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)OCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 167.4 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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